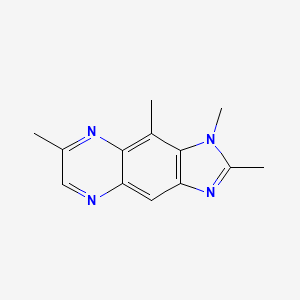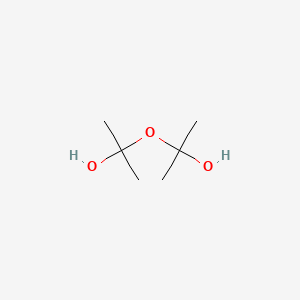
Titanium(3+) propanolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Titanium(3+) propanolate is an organometallic compound with the chemical formula ( \text{C}9\text{H}{21}\text{O}_3\text{Ti} ) It is a titanium-based compound where the titanium ion is in the +3 oxidation state and is coordinated with three propanolate ligands
准备方法
Synthetic Routes and Reaction Conditions
Titanium(3+) propanolate can be synthesized through the reaction of titanium(III) chloride with propanol in the presence of a base. The reaction typically proceeds as follows: [ \text{TiCl}_3 + 3 \text{C}_3\text{H}_7\text{OH} \rightarrow \text{Ti}(\text{O}\text{C}_3\text{H}_7)_3 + 3 \text{HCl} ] This reaction is carried out under an inert atmosphere to prevent oxidation of the titanium(III) ion. The mixture is usually heated to facilitate the reaction, and the product is purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing, heating, and purification helps in achieving consistent product quality. Additionally, the handling of titanium(III) chloride and propanol requires appropriate safety measures due to their reactivity and potential hazards.
化学反应分析
Types of Reactions
Titanium(3+) propanolate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to titanium(IV) propanolate.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The propanolate ligands can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as oxygen or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride can facilitate reduction reactions.
Substitution: Ligand exchange reactions can be carried out using different alcohols or other ligands.
Major Products
Oxidation: Titanium(IV) propanolate.
Reduction: Reduced titanium species or complexes.
Substitution: Titanium complexes with different ligands.
科学研究应用
Titanium(3+) propanolate has several scientific research applications:
Catalysis: It is used as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-carbon bonds.
Materials Science: The compound is used in the preparation of titanium-based materials with unique properties.
Biology and Medicine: Research is ongoing to explore its potential use in biomedical applications, such as drug delivery systems and imaging agents.
Industry: It is used in the production of high-performance coatings and as a precursor for the synthesis of other titanium compounds.
作用机制
The mechanism by which titanium(3+) propanolate exerts its effects involves the coordination of the titanium ion with ligands, which can influence its reactivity and stability. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in catalytic reactions, the titanium center can facilitate the activation of substrates and promote the formation of desired products through various pathways.
相似化合物的比较
Similar Compounds
Titanium(IV) propanolate: Similar in structure but with titanium in the +4 oxidation state.
Titanium(III) isopropanolate: Similar but with isopropanolate ligands instead of propanolate.
Titanium(IV) isopropanolate: Similar but with both titanium in the +4 oxidation state and isopropanolate ligands.
Uniqueness
Titanium(3+) propanolate is unique due to the +3 oxidation state of titanium, which imparts different reactivity compared to its +4 counterparts. This makes it valuable in specific catalytic applications where the +3 oxidation state is advantageous.
属性
CAS 编号 |
22922-82-3 |
|---|---|
分子式 |
C3H7OTi+2 |
分子量 |
106.95 g/mol |
IUPAC 名称 |
propan-1-olate;titanium(3+) |
InChI |
InChI=1S/C3H7O.Ti/c1-2-3-4;/h2-3H2,1H3;/q-1;+3 |
InChI 键 |
RYLSEPOUGJUXIJ-UHFFFAOYSA-N |
规范 SMILES |
CCC[O-].[Ti+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


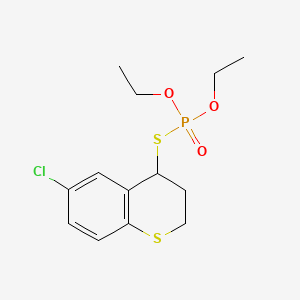
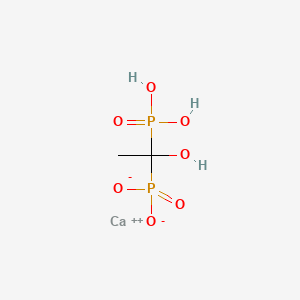
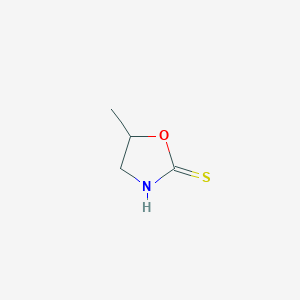
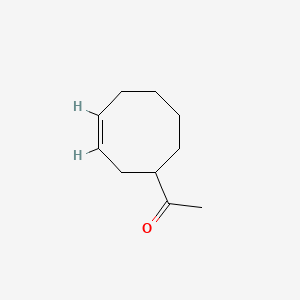
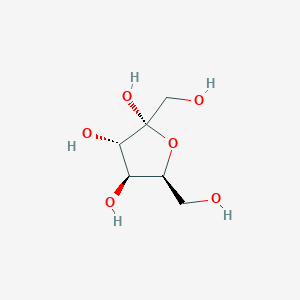
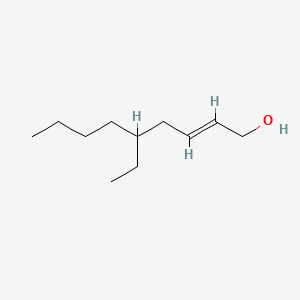
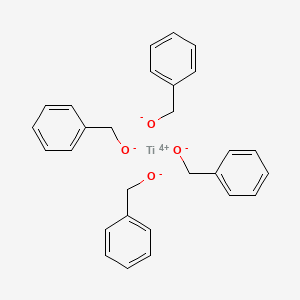
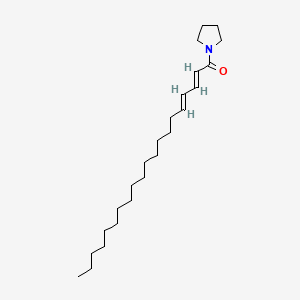
![2,5-bis[(3R)-3-butyloctyl]benzene-1,4-diol](/img/structure/B15176934.png)



